2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-[(4-benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a (4-benzylpiperidin-1-yl)methyl group. This scaffold is prominent in medicinal chemistry due to its versatility in interacting with biological targets.
Properties
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERILFFEDVVFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 4-benzylpiperidine with a suitable quinazolinone precursor. One common method involves the condensation of 4-benzylpiperidine with 2-aminobenzamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazolinone derivatives with varying degrees of saturation.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to 2-[(4-benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase activity by related compounds has been documented, which can help in increasing acetylcholine levels in the brain and potentially improving cognitive function .
Antimicrobial Activity
Quinazolinone derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of appropriate piperidine derivatives with quinazolinone precursors.
- Functionalization : Further functionalization can be achieved through various chemical reactions such as alkylation or acylation to introduce the benzyl group.
- Purification : The final products are usually purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Anticancer Activity
A study conducted on a series of quinazolinone derivatives demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, the compound was evaluated for its ability to inhibit acetylcholinesterase. Results showed that it significantly enhanced memory retention in treated animals compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound may also interact with other neurotransmitter systems, contributing to its pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The 3,4-dihydroquinazolin-4-one core is a common feature among analogs, but substitutions and fused heterocycles significantly alter bioactivity:
In contrast, the simpler quinazolinone core in the target compound and COX-2/TNKS inhibitors allows for greater flexibility in substituent design .
Substituent Analysis at Position 2
The nature of the substituent at position 2 critically influences target affinity and selectivity:
A. Benzylpiperidine Derivatives
- Target compound : The 4-benzylpiperidine group provides a rigid, hydrophobic moiety that may enhance binding to receptors with aromatic pockets (e.g., kinases or GPCRs).
- Analog 53a () : Substituted with 4-chlorobenzylpiperidine, introducing electron-withdrawing effects that could modulate binding kinetics .
B. Phenylethenyl and Sulfonamide Derivatives
- COX-2 inhibitors () : The 2-phenylethenyl group with para-sulfonamide enhances polarity, improving solubility and COX-2 active site interactions .
C. Phenyl and Para-Substituted Derivatives
Physicochemical Properties
- pKa: Analogous compounds (e.g., ’s phenylethylamino derivative) have predicted pKa values near 6.2, suggesting moderate solubility at physiological pH .
Biological Activity
2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 307.41 g/mol. The compound features a quinazolinone core substituted with a benzylpiperidine moiety, which is significant for its biological activity.
Receptor Interactions
Research indicates that compounds related to this compound exhibit notable affinities for various receptors:
- Sigma Receptors : A study on derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide found that many compounds demonstrated high affinity for sigma receptors, particularly sigma1. For example, the unsubstituted compound displayed a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, suggesting that modifications to the piperidine structure can enhance receptor selectivity and binding affinity .
- Muscarinic Receptors : Other studies have explored the activity of similar piperidine derivatives as antagonists for muscarinic receptors, particularly M4. These compounds may have implications in treating neurological disorders by modulating cholinergic signaling pathways .
Anticancer Activity
The quinazolinone scaffold has been associated with anticancer properties. Research into related compounds has shown that modifications can lead to increased cytotoxicity against various cancer cell lines. For instance, certain derivatives have been tested against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Case Study 1: Sigma Receptor Affinity
A quantitative structure-activity relationship (QSAR) analysis was performed on a series of benzylpiperidine derivatives to evaluate their binding affinities at sigma receptors. The study revealed that structural modifications significantly influenced receptor selectivity and binding potency, indicating the potential for developing targeted therapies based on these interactions .
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of quinazolinone derivatives on breast cancer cell lines. Results indicated that specific substitutions on the quinazolinone core enhanced cytotoxicity compared to unsubstituted analogs. This suggests that further exploration of these compounds could yield effective anticancer agents .
Data Tables
| Compound Name | Molecular Formula | Ki (sigma1) | Ki (sigma2) | IC50 (D2) |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | C18H22N2O | 3.90 nM | 240 nM | >10,000 nM |
| This compound | C19H23N3O | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
